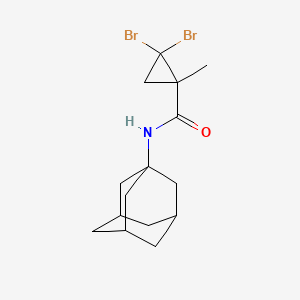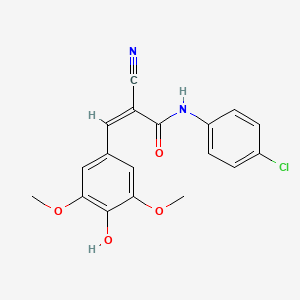![molecular formula C16H22N2O3S2 B6063097 N-{[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide](/img/structure/B6063097.png)
N-{[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide, also known as CP-154,526, is a small molecule antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor. This compound was first synthesized by Pfizer in the late 1990s and has since been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
N-{[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide acts as a competitive antagonist of the CRF1 receptor, which is known to play a key role in the stress response system. By blocking the activation of this receptor, this compound can reduce the levels of stress hormones such as cortisol and alleviate the symptoms of anxiety and depression.
Biochemical and Physiological Effects:
This compound has been shown to reduce anxiety-like behavior in animal models and to improve cognitive function in humans. It has also been shown to reduce the reinforcing effects of drugs of abuse, suggesting its potential as a treatment for addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of N-{[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide for lab experiments is its high selectivity for the CRF1 receptor, which allows for precise manipulation of the stress response system. However, its limited solubility in water can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-{[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide. One area of interest is the development of more potent and selective CRF1 receptor antagonists. Another area of interest is the investigation of this compound's potential therapeutic applications in other diseases, such as post-traumatic stress disorder and chronic pain. Finally, further research is needed to fully understand the mechanisms underlying this compound's effects on the stress response system.
Métodos De Síntesis
The synthesis of N-{[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide involves the reaction of 1-cyclopenten-1-ylcarbonyl chloride with piperidine, followed by the reaction of the resulting intermediate with 2-thiophenesulfonamide. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
N-{[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including anxiety disorders, depression, and addiction. It has been shown to block the anxiogenic effects of CRF1 receptor activation in animal models, suggesting its potential as an anxiolytic drug.
Propiedades
IUPAC Name |
N-[[1-(cyclopentene-1-carbonyl)piperidin-3-yl]methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S2/c19-16(14-6-1-2-7-14)18-9-3-5-13(12-18)11-17-23(20,21)15-8-4-10-22-15/h4,6,8,10,13,17H,1-3,5,7,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUBAMHUMFTMNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)C(=O)N2CCCC(C2)CNS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(4-isopropylbenzyl)-2-{[3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-2,7-diazaspiro[4.5]decane](/img/structure/B6063029.png)
![2-[2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)hydrazino]-N-cyclohexyl-2-oxoacetamide](/img/structure/B6063035.png)
![ethyl 5-[3-(benzyloxy)benzylidene]-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6063038.png)
![1-butyl-2,5,6-triphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B6063042.png)
![3-[2-(2-fluorophenyl)ethyl]-1-[(3-methyl-1H-pyrazol-5-yl)methyl]piperidine](/img/structure/B6063050.png)
![2-{1-(3-methyl-2-buten-1-yl)-4-[4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6063069.png)
![4-[(4-chlorobenzylidene)amino]-4H-1,2,4-triazole-3,5-diol](/img/structure/B6063076.png)

![4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6063098.png)
![diethyl {amino[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]methylene}malonate](/img/structure/B6063105.png)
![1-ethyl-4-(3-{1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinyl}propanoyl)piperazine](/img/structure/B6063111.png)
![N-(4-acetylphenyl)-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]acetamide](/img/structure/B6063125.png)
![ethyl 5-(3,4-dichlorobenzylidene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6063130.png)